molecular formula C8H5Br2NO3 B12097284 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone

2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone

Cat. No.: B12097284
M. Wt: 322.94 g/mol
InChI Key: MVNFBKHXXJIUHW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ring, along with a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone typically involves the bromination of 2-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl ethanones.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinone derivatives

Scientific Research Applications

2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone involves its interaction with biological molecules through its reactive functional groups. The bromine atoms and nitro group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the inhibition of enzymes or modification of receptor sites, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethanone: Lacks the nitro group and has different reactivity.

    2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a nitro group

Uniqueness

2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone is unique due to the presence of both bromine atoms and a nitro group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications .

Properties

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2-bromo-1-(2-bromo-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-4-7(12)8-5(10)2-1-3-6(8)11(13)14/h1-3H,4H2

InChI Key

MVNFBKHXXJIUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

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